![molecular formula C9H7N5O2 B3033544 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile CAS No. 104720-49-2](/img/structure/B3033544.png)
2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile
Overview
Description
2,4-Diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile (DNDCN) is an organic compound that has been the subject of much scientific research. It is a crystalline solid that is soluble in water and has a melting point of 163 °C. DNDCN has been studied for its potential applications in a variety of fields including drug discovery, catalysis, and nanotechnology. The aim of
Scientific Research Applications
Antiproliferative Activity
- Antiproliferative Activity : The antiproliferative activity of N-substituted 2,4-diamino-5-aryl-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitriles, a class to which 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile belongs, was studied. Substituents in specific positions of the naphthyridine ring influenced biological activity significantly, with some derivatives showing superior antiproliferative effects (Bardasov et al., 2020).
Synthesis and Docking Studies
- Synthesis and Docking Studies : New diaminochromenes, related to the 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile, were synthesized and characterized. Docking studies suggested these compounds could intercalate with DNA and potentially be effective in decreasing cancer radiotherapy (Nogueira et al., 2020).
Synthesis of Pyridines and Naphthyridines
- Synthesis of Pyridines and Naphthyridines : This study involves the synthesis of highly substituted pyridines and naphthyridines, which include compounds like 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile. These syntheses provide insights into the chemical behavior and potential applications of such compounds (Atkinson & Johnson, 1968).
Electrochemical and Surface Studies
- Electrochemical and Surface Studies : Naphthyridine derivatives, which include compounds like the one , were investigated for their corrosion inhibition efficiencies on mild steel in acidic environments. These studies are crucial for understanding the practical applications of these compounds in industrial settings (Singh et al., 2016).
Fluorescence and Sensor Application
- Fluorescence and Sensor Application : The luminescent properties of amino-2-aryl-3H-chromeno and naphthyridine derivatives were studied, revealing relationships between their structure and luminescence. This study highlights the potential use of these compounds, including the 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile, in developing organic fluorescent materials and sensors (Wei et al., 2014).
properties
IUPAC Name |
2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2/c10-2-3-7(11)6-4(13-8(3)12)1-5(15)14-9(6)16/h1H2,(H4,11,12,13)(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOUHSPFANUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C(=N2)N)C#N)N)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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